molecular formula C18H24N2O2 B4602998 1-(4-{[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}PIPERIDINO)-1-ETHANONE

1-(4-{[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}PIPERIDINO)-1-ETHANONE

Cat. No.: B4602998
M. Wt: 300.4 g/mol
InChI Key: XFPGIPRDTOWEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-{[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}PIPERIDINO)-1-ETHANONE is a complex organic compound that features a quinoline moiety linked to a piperidine ring via a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}PIPERIDINO)-1-ETHANONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}PIPERIDINO)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and various substituted quinoline and piperidine compounds. These products can have diverse applications in pharmaceuticals and organic synthesis.

Scientific Research Applications

1-(4-{[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}PIPERIDINO)-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-{[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}PIPERIDINO)-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, affecting gene expression, while the piperidine ring can interact with protein active sites, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like 6-methylquinoline and 3,4-dihydroquinoline share structural similarities with 1-(4-{[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}PIPERIDINO)-1-ETHANONE.

    Piperidine derivatives: Compounds such as 4-piperidone and 1-benzylpiperidine have similar piperidine ring structures.

Uniqueness

What sets this compound apart is the combination of the quinoline and piperidine moieties, which provides a unique set of chemical and biological properties. This dual functionality allows the compound to interact with a broader range of molecular targets, making it a versatile tool in scientific research and industrial applications .

Properties

IUPAC Name

1-[4-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-13-5-6-17-16(12-13)4-3-9-20(17)18(22)15-7-10-19(11-8-15)14(2)21/h5-6,12,15H,3-4,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPGIPRDTOWEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-{[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}PIPERIDINO)-1-ETHANONE
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1-(4-{[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}PIPERIDINO)-1-ETHANONE
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1-(4-{[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}PIPERIDINO)-1-ETHANONE
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1-(4-{[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}PIPERIDINO)-1-ETHANONE
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1-(4-{[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}PIPERIDINO)-1-ETHANONE
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1-(4-{[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}PIPERIDINO)-1-ETHANONE

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